Methyl 7-methoxy-3,4,5,6-tetrahydro-2H-azepine-4-carboxylate
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Overview
Description
Methyl 7-methoxy-3,4,5,6-tetrahydro-2H-azepine-4-carboxylate is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . This compound is characterized by its azepine ring structure, which is a seven-membered heterocyclic ring containing one nitrogen atom. The presence of a methoxy group at the 7th position and a carboxylate ester group at the 4th position further defines its chemical structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methoxy-3,4,5,6-tetrahydro-2H-azepine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diester, followed by cyclization to form the azepine ring . The reaction conditions often require the use of a base to facilitate the cyclization process and may involve heating to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methoxy-3,4,5,6-tetrahydro-2H-azepine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the azepine ring to a more saturated form.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution can result in various substituted azepine derivatives .
Scientific Research Applications
Methyl 7-methoxy-3,4,5,6-tetrahydro-2H-azepine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 7-methoxy-3,4,5,6-tetrahydro-2H-azepine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The methoxy and ester groups can participate in hydrogen bonding or hydrophobic interactions, facilitating binding to the target site. This binding can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-3,4,5,6-tetrahydro-2H-azepine: Similar structure but lacks the carboxylate ester group.
7-Methoxy-4-methyl-3,4,5,6-tetrahydro-2H-azepine: Similar structure with a methyl group at the 4th position instead of a carboxylate ester.
Uniqueness
Methyl 7-methoxy-3,4,5,6-tetrahydro-2H-azepine-4-carboxylate is unique due to the presence of both a methoxy group and a carboxylate ester group, which confer distinct chemical properties and reactivity. These functional groups enable a wide range of chemical modifications and applications, making this compound valuable in various fields of research and industry .
Properties
IUPAC Name |
methyl 7-methoxy-3,4,5,6-tetrahydro-2H-azepine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-12-8-4-3-7(5-6-10-8)9(11)13-2/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBKMIALBTWIAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NCCC(CC1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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